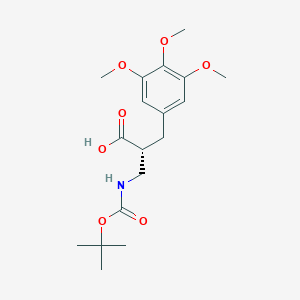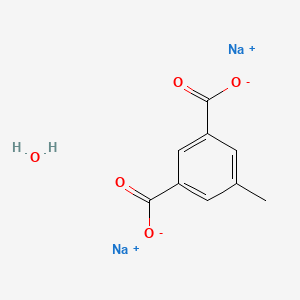
Sodium 5-methylisophthalate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-methylisophthalate hydrate is a chemical compound with the formula C₉H₆O₄Na₂·H₂O. It is a derivative of isophthalic acid, where a methyl group is substituted at the 5-position of the benzene ring. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 5-methylisophthalate hydrate can be synthesized through the neutralization of 5-methylisophthalic acid with sodium hydroxide in an aqueous solution. The reaction typically involves dissolving 5-methylisophthalic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline hydrate form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors, where the temperature, pH, and concentration of reactants are monitored and adjusted as needed.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-methylisophthalate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: 5-methylisophthalic acid.
Reduction: 5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Sodium 5-methylisophthalate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of paints, polyester resins, and adhesives.
Mécanisme D'action
The mechanism of action of sodium 5-methylisophthalate hydrate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors involved in metabolic processes. The exact pathways and interactions depend on the specific application and the metal ions involved .
Comparaison Avec Des Composés Similaires
Sodium isophthalate: Similar structure but lacks the methyl group at the 5-position.
Sodium terephthalate: Another isomer with carboxyl groups at the 1,4-positions on the benzene ring.
Sodium phthalate: Carboxyl groups at the 1,2-positions on the benzene ring.
Uniqueness: Sodium 5-methylisophthalate hydrate is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, stability, and ability to form complexes with metal ions, making it distinct from other isophthalic acid derivatives .
Propriétés
Formule moléculaire |
C9H8Na2O5 |
|---|---|
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
disodium;5-methylbenzene-1,3-dicarboxylate;hydrate |
InChI |
InChI=1S/C9H8O4.2Na.H2O/c1-5-2-6(8(10)11)4-7(3-5)9(12)13;;;/h2-4H,1H3,(H,10,11)(H,12,13);;;1H2/q;2*+1;/p-2 |
Clé InChI |
QABFJXBJDSEQFR-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B12953859.png)
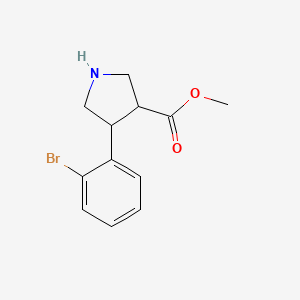

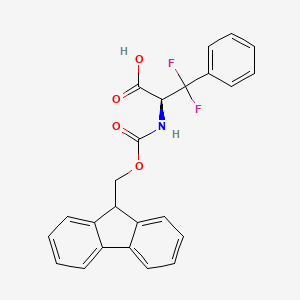
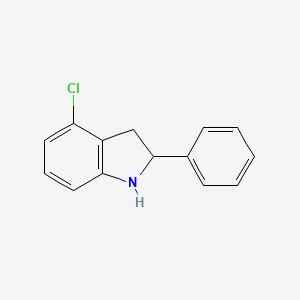
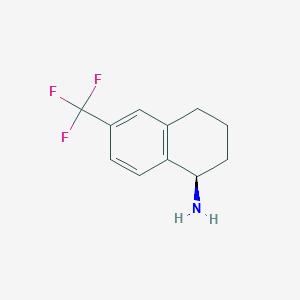
![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
![5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12953926.png)
![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)


